N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide

regioselectivity medicinal chemistry sulfonamide pharmacophore

N,N-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 155110‑45‑5) is a heterocyclic sulfonamide building block featuring a saturated indoline core bearing a dimethylsulfonamide group at the 6‑position. Its computed physicochemical profile—TPSA 49.41 Ų, cLogP 0.9049, one H‑bond donor, and three H‑bond acceptors [REFS‑1]—places it in a favorably balanced property space for CNS‑MPO and lead‑like chemical matter.

Molecular Formula C10H14N2O2S
Molecular Weight 226.29
CAS No. 155110-45-5
Cat. No. B2734540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide
CAS155110-45-5
Molecular FormulaC10H14N2O2S
Molecular Weight226.29
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(CCN2)C=C1
InChIInChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11H,5-6H2,1-2H3
InChIKeySYWZKJPZQKSTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N,N-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 155110-45-5) and Why It Matters for Procurement


N,N-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 155110‑45‑5) is a heterocyclic sulfonamide building block featuring a saturated indoline core bearing a dimethylsulfonamide group at the 6‑position. Its computed physicochemical profile—TPSA 49.41 Ų, cLogP 0.9049, one H‑bond donor, and three H‑bond acceptors [REFS‑1]—places it in a favorably balanced property space for CNS‑MPO and lead‑like chemical matter. The compound is primarily sourced as a research intermediate and drug‑impurity reference standard (≥95% purity) [REFS‑2]. Unlike many substituted‑indole analogs that dominate screening libraries, this indoline‑sulfonamide represents a less‑explored scaffold with distinct conformational preferences arising from a saturated C2–C3 bond.

Why Generic Indole‑Sulfonamide Substitution Cannot Replace N,N-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide


Superficial structural similarity can mask critical differences that invalidate experimental outcomes in medicinal chemistry, agrochemical lead optimization, or material science applications [REFS‑1]. The 2,3‑dihydroindoline scaffold locked at position 6 possesses a saturated pyrrolidine ring that alters electronic distribution, pKa of the indoline NH, and conformational flexibility compared to its fully aromatic indole analog (N,N‑dimethyl‑1H‑indole‑6‑sulfonamide) [REFS‑2]; the 5‑sulfonamide regioisomer (N,N‑dimethyl‑2,3‑dihydro‑1H‑indole‑5‑sulfonamide) presents a different hydrogen‑bond donor/acceptor topology that can invert selectivity in biological target engagement [REFS‑3]; and the unsubstituted parent (2,3‑dihydro‑1H‑indole‑6‑sulfonamide) lacks the N,N‑dimethyl motif, losing the steric shielding and metabolic stabilization conferred by tertiary sulfonamide functionality [REFS‑4]. These three vectors—saturation state, regioisomerism, and amine substitution—collectively mean that substituting one indole‑sulfonamide for another without experimental validation risks erroneous structure‑activity conclusions.

Quantitative Differentiation Evidence for N,N-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide vs. Its Closest Analogs


6‑Sulfonamide Regiochemistry Enforces Unique H‑Bond Topology vs. 5‑Sulfonamide Isomer

Electrophilic aromatic substitution on 1‑acetylindoline proceeds with strict regiochemical control to yield 6‑sulfonamide products exclusively; the 7‑position is inaccessible under identical conditions [REFS‑1]. The 6‑sulfonamide isomer places the sulfonamide group para to the indoline nitrogen, creating a distinct hydrogen‑bond donor/acceptor vector relative to the 5‑sulfonamide regioisomer, where the sulfonamide is meta to the indoline NH [REFS‑2]. In DapE bacterial enzyme inhibitor series, indoline‑6‑sulfonamides act as zinc‑binding groups (ZBG) with the sulfonamide positioned for bidentate coordination to the dinuclear zinc center; the 5‑sulfonamide regioisomer cannot achieve this geometry [REFS‑3].

regioselectivity medicinal chemistry sulfonamide pharmacophore

Indoline (2,3‑Dihydro) Saturation State Alters Conformation and Property Space vs. Fully Aromatic Indole

The saturated C2–C3 bond in the indoline scaffold introduces a stereoelectronic environment distinct from the fully aromatic indole. N,N‑Dimethyl‑2,3‑dihydro‑1H‑indole‑6‑sulfonamide (C₁₀H₁₄N₂O₂S; MW 226.30; TPSA 49.41; cLogP 0.9049; 1 HBD; 3 HBA; 2 rotatable bonds) [REFS‑1] fits within the CNS MPO desirability range (TPSA < 70 Ų; cLogP < 3). In contrast, the aromatic indole analog N,N‑dimethyl‑1H‑indole‑6‑sulfonamide (C₁₀H₁₂N₂O₂S; MW 224.28) [REFS‑2] features a rigid planar core that restricts conformational sampling and presents one fewer sp³ center, directly impacting 3D shape diversity in library design. The additional two hydrogen atoms and sp³ hybridization in the indoline scaffold affect basicity (pKa of indoline NH ≈ 4.5–5.5 vs. indole NH ≈ 16–17), influencing solubility and ionization state under physiological conditions.

conformational analysis lead-likeness CNS drug design

N,N‑Dimethyl Sulfonamide Confers Metabolic Stability and Steric Profile Distinct from NH‑Sulfonamide or N‑Methyl Congeners

The tertiary sulfonamide (–SO₂N(CH₃)₂) in the target compound lacks the acidic sulfonamide NH proton present in primary sulfonamide (–SO₂NH₂) or secondary sulfonamide (–SO₂NHCH₃) analogs [REFS‑1]. This structural feature eliminates a major Phase I metabolic soft spot (N‑dealkylation or N‑oxidation of the sulfonamide nitrogen) and removes a hydrogen‑bond donor (HBD count = 0 from the sulfonamide moiety vs. 1 from the indoline NH) [REFS‑2]. In the indoline‑sulfonamide tubulin polymerization inhibitor series, N‑methylated sulfonamides demonstrated superior potency compared to analogs with larger, more polar N‑substituents [REFS‑3]. The N,N‑dimethyl motif provides a compact, lipophilic cap that balances steric demand without introducing additional H‑bond donors that could impair membrane permeability.

metabolic stability CYP liability N-dealkylation

The 2,3‑Dihydro‑1H‑indole Core is a Privileged Scaffold in Bioactive Molecules with Validated Target Engagement

The indoline‑6‑sulfonamide scaffold has been independently validated across multiple therapeutic target classes: (i) as bacterial DapE (diaminopimelate desuccinylase) zinc‑binding inhibitors [REFS‑1]; (ii) as tubulin polymerization inhibitors acting at the colchicine‑binding site, where 7‑arylindoline‑1‑sulfonamides showed IC₅₀ values of 1.5–2.5 µM for tubulin assembly inhibition and sub‑micromolar antiproliferative activity across HeLa, MCF‑7, and A‑549 cancer lines [REFS‑2]; (iii) as 5‑HT₆ serotonin receptor modulators [REFS‑3]; and (iv) as PARG (poly(ADP‑ribose) glycohydrolase) inhibitors [REFS‑4]. The N,N‑dimethyl‑6‑sulfonamide variant serves as a key synthetic intermediate for accessing all of these chemotypes through further functionalization at the indoline N1‑position or C5‑position.

privileged scaffold tubulin polymerization DapE inhibition 5-HT₆ receptor

Synthetic Tractability: Established Route via Chlorosulfonation of 1‑Acetylindoline with Well‑Characterized Intermediates

The synthesis of indoline‑6‑sulfonamide derivatives proceeds through regioselective chlorosulfonation of 1‑acetylindoline, a transformation whose regiochemical outcome (exclusive 6‑substitution) has been rigorously established by NMR and X‑ray crystallography [REFS‑1]. Subsequent reaction with dimethylamine yields the target compound [REFS‑2]. This contrasts with the 5‑sulfonamide isomer, which requires a different synthetic entry (via indoline‑5‑sulfonyl chloride) [REFS‑3], and with the 7‑sulfonamide isomer, which necessitates intramolecular nitrogen‑directed sulfamoylation [REFS‑1]. The well‑characterized route enables reliable procurement at ≥95% purity from multiple vendors [REFS‑4], with a purity specification that is adequate for direct use as a building block in parallel synthesis or as a drug‑impurity reference standard [REFS‑5].

synthetic chemistry chlorosulfonation scale-up purity

Optimal Procurement and Application Scenarios for N,N-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide


Medicinal Chemistry: Lead‑Like Starting Point for CNS‑Penetrant Kinase or GPCR Ligand Libraries

With a TPSA of 49.41 Ų, cLogP of 0.9049, and a single H‑bond donor, this compound occupies favorable CNS MPO property space [REFS‑1]. The N,N‑dimethyl sulfonamide cap provides steric shielding without adding H‑bond donors, making it an ideal core for designing brain‑penetrant 5‑HT₆ receptor antagonists or kinase inhibitors, where the indoline NH can be functionalized with aryl‑sulfonyl or acyl groups as demonstrated in patent AU2004262484A1 and indoline‑sulfonamide antitubulin series [REFS‑2][REFS‑3].

Antibacterial Drug Discovery: DapE Zinc‑Binding Pharmacophore Development

The indoline‑6‑sulfonamide scaffold has been validated as a zinc‑binding group (ZBG) in inhibitors of the bacterial enzyme DapE, an essential target in the lysine biosynthetic pathway [REFS‑4]. The 6‑sulfonamide geometry enables bidentate coordination to the dinuclear zinc active site. The N,N‑dimethyl‑substituted variant provides a baseline core for further elaboration at C5 (e.g., bromination) or N1 (e.g., acylation) to optimize potency, as exemplified by the 5‑bromo‑N1‑acetyl derivative characterized in US9018214B2 [REFS‑5].

Oncology Research: Tubulin Polymerization Inhibitor Lead Optimization

The indoline‑sulfonamide chemotype has demonstrated potent inhibition of tubulin polymerization (IC₅₀ values of 1.5–2.5 µM for 7‑arylindoline‑1‑benzenesulfonamides) with antiproliferative activity across HeLa, MCF‑7, and A‑549 cancer cell lines [REFS‑3]. The N,N‑dimethyl‑6‑sulfonamide building block serves as a precursor for synthesizing 7‑aroylaminoindoline‑1‑sulfonamide analogs that target the colchicine‑binding site, as disclosed in US Patent Application US20080058386A1 [REFS‑6].

Analytical Reference Standard: Drug Impurity Profiling and Quality Control

The compound is explicitly marketed as a drug impurity reference substance for pharmaceutical quality control applications [REFS‑7]. Its well‑defined structure (C₁₀H₁₄N₂O₂S, MW 226.30), established synthetic route, and ≥95% purity from multiple vendors [REFS‑8] make it suitable for use as a certified reference material in HPLC impurity method development and validation for sulfonamide‑containing active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for N,N-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.